1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea
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Overview
Description
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is a compound that combines the properties of a thiourea derivative and a fluorescein moiety Thiourea derivatives are known for their diverse chemical reactivity and applications, while fluorescein is a widely used fluorescent dye
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein isothiocyanate with 2-mercaptoethylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of a thiourea linkage between the fluorescein and the mercaptoethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiourea moiety can be reduced under specific conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol-containing compounds.
Biology: Employed in labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent due to its fluorescent properties.
Industry: Utilized in the development of fluorescent sensors and assays for various analytes.
Mechanism of Action
The mechanism of action of 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is primarily based on its fluorescent properties. The fluorescein moiety absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for various imaging and detection applications. The thiourea linkage provides stability and reactivity, allowing the compound to interact with specific molecular targets, such as thiol groups in proteins.
Comparison with Similar Compounds
Fluorescein Isothiocyanate: A widely used fluorescent dye for labeling biomolecules.
Thiourea Derivatives: Compounds with diverse chemical reactivity and applications.
Uniqueness: 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent dye and a thiourea moiety, providing both fluorescence and reactivity. This dual functionality makes it particularly useful for applications requiring both detection and interaction with specific molecular targets.
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2-sulfanylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-13-2-5-17-19(10-13)29-20-11-14(27)3-6-18(20)23(17)16-4-1-12(9-15(16)21(28)30-23)25-22(32)24-7-8-31/h1-6,9-11,26-27,31H,7-8H2,(H2,24,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBOHFQBNWDTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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